C10H14FeO4

Description

Properties

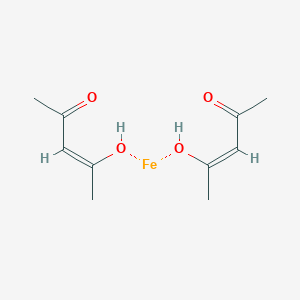

IUPAC Name |

iron(2+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFORAFQNBQKDRY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-17-0 | |

| Record name | Bis(pentane-2,4-dionato-O,O')iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Coordination Chemistry and Organometallic Synthesis

Iron(II) acetylacetonate (B107027) is a cornerstone compound in the fields of coordination chemistry and organometallic synthesis. Its structure, where a central iron(II) ion is chelated by two bidentate acetylacetonate (acac) ligands, provides a unique platform for further chemical elaboration. cymitquimica.com The acetylacetonate ligands stabilize the iron(II) center and confer solubility in organic solvents, a crucial property for its application in homogeneous catalysis and synthesis. pubcompare.aicymitquimica.com

The synthesis of ferrous acetylacetonate itself is a fundamental process, often achieved by reacting an iron(II) salt, such as iron(II) chloride, with acetylacetone (B45752) in the presence of a base like piperidine. wikipedia.org In solution, Fe(acac)₂ can exist in equilibrium with various adducts, and its behavior is highly dependent on the solvent environment. acs.org It is known to be unstable in certain chlorinated solvents like chloroform-d (B32938) but stable in others such as dichloromethane-d, benzene-d, and acetonitrile-d. acs.org

From an organometallic standpoint, Fe(acac)₂ serves as a valuable starting material for the synthesis of more complex iron-containing molecules. For instance, it reacts with lithium bis(hydropentalenyl)iron to form a quadruple-decker complex and with permethylpentalene derivatives to yield dinuclear iron complexes. wikipedia.org These reactions highlight its utility in building intricate organometallic architectures.

Interdisciplinary Relevance in Catalysis and Materials Science Research

The influence of ferrous acetylacetonate (B107027) extends beyond fundamental chemistry into the interdisciplinary realms of catalysis and materials science. Its ability to act as a catalyst or precatalyst in a wide array of organic transformations and as a precursor for iron-based materials makes it a compound of significant industrial and academic interest. ereztech.comatamanchemicals.com

In catalysis, Fe(acac)₂ is recognized for its role in promoting various chemical reactions. It has been employed as a catalyst in hydrogenation reactions, cross-coupling reactions like the Suzuki and Heck types for forming carbon-carbon bonds, and in the synthesis of O-heterocycles through intramolecular C-H alkoxylation. Notably, it serves as an effective, low-cost catalyst for the stereoselective cross-coupling of alkyllithium compounds with alkenyl iodides. chemistryviews.org It also catalyzes the ring-opening polymerization of 1,3-benzoxazine and the dimerization of isoprene. atamanchemicals.com

In the field of materials science, ferrous acetylacetonate is a key precursor for the synthesis of advanced iron-containing materials. ereztech.com Its thermal stability and volatility make it suitable for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films for coatings and semiconductor manufacturing. ereztech.com Furthermore, it is used in the fabrication of magnetic materials and iron-containing nanostructures, including iron oxide nanoparticles. cymitquimica.comatamanchemicals.com These nanomaterials have potential applications in electronics, magnetic data storage, and even biomedical fields like magnetic hyperthermia treatment. pubcompare.aiatamanchemicals.com

Historical Context and Evolution of Iron Acetylacetonate Research

Direct Synthesis Approaches from Iron(II) Sources

The most straightforward method for preparing ferrous acetylacetonate involves the direct reaction of an iron(II) salt with acetylacetone (B45752) (2,4-pentanedione). This approach typically utilizes iron(II) chloride as the iron source.

A common laboratory-scale synthesis involves dissolving iron(II) chloride hexahydrate in water and adding it to a solution of acetylacetone in an alcohol, such as methanol (B129727). magritek.com A buffered solution of sodium acetate (B1210297) is then introduced to the mixture. The sodium acetate acts as a base, facilitating the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻). This anion then coordinates with the Fe²⁺ ions in the solution. The reaction results in the precipitation of the red iron(II) acetylacetonate product. The mixture is often heated to ensure the completion of the reaction. magritek.com After cooling, the precipitate is collected, washed, and dried.

Table 1: Reactants in Direct Synthesis of Ferrous Acetylacetonate This table is interactive. Click on the headers to sort.

| Reactant | Formula | Role in Synthesis |

|---|---|---|

| Iron(II) Chloride Hexahydrate | FeCl₂·6H₂O | Source of Iron(II) ions |

| Acetylacetone | CH₃COCH₂COCH₃ | Ligand source |

| Sodium Acetate | CH₃COONa | Base/Buffer |

Synthesis through Reduction of Iron(III) Acetylacetonate Precursors

The reduction of Fe(acac)₃ can be achieved using various reducing agents. For instance, silanes, such as phenylsilane (B129415), have been effectively used to reduce Fe(acac)₃ in the presence of an alcoholic solvent at elevated temperatures. thieme-connect.de This transformation is a key step in certain reductive organic reactions where an Fe(II) species is required to initiate the catalytic cycle. The necessity of reducing one-third of the iron(III) ions to iron(II) is also a critical step in the synthesis of magnetite (Fe₃O₄) nanoparticles when using Fe(acac)₃ as the sole iron precursor. cdmf.org.br

Optimization of Reaction Conditions for Controlled Synthesis

The yield, purity, and crystalline nature of the synthesized ferrous acetylacetonate are highly dependent on the reaction conditions. Careful control over parameters such as the solvent system and the use of additives is crucial for an optimized and reproducible synthesis.

The choice of solvent is critical as it affects the solubility of reactants and the final product, thereby influencing reaction rates and product isolation. Ferrous acetylacetonate is slightly soluble in water but readily dissolves in various organic solvents. atamanchemicals.com

Mixed Solvent Systems: A mixture of water and a water-miscible organic solvent like methanol or ethanol is often employed. magritek.comacs.org Water is used to dissolve the iron(II) salt and the basic buffer, while the alcohol helps to dissolve the acetylacetone ligand.

Organic Solvents: The solubility of the related iron(III) complex, Fe(acac)₃, has been extensively studied and provides insight into suitable solvents. It is highly soluble in solvents like benzene, toluene (B28343), chloroform, and acetone. atamanchemicals.comacs.orgresearchgate.net Chloroform, in particular, has been used effectively for the solvent extraction of the iron acetylacetonate chelate. kyoto-u.ac.jp

High-Boiling Point Solvents: In syntheses involving the thermal decomposition of the precursor, high-boiling point solvents like triethylene glycol (TREG) can serve multiple roles as a solvent, a reducing agent, and a stabilizing agent for nanoparticle formation. researchgate.net

Table 2: Solubility of Tris(acetylacetonato)iron(III) in Various Solvents at 25°C This table provides context for solvent selection based on the properties of the closely related Fe(III) complex. This table is interactive.

| Solvent | Solubility ( g/100 mL) | Reference |

|---|---|---|

| Benzene | 52.5 | atamanchemicals.com |

| Toluene | 21.3 | atamanchemicals.com |

| Methanol | 9.5 | atamanchemicals.com |

Additives play a crucial role in controlling the reaction environment, primarily the pH, which is essential for the formation of the acetylacetonate anion.

Bases and Buffers: Acetylacetone is a weak acid, and a base is required to deprotonate it to form the nucleophilic acetylacetonate anion. Sodium acetate is a commonly used buffer that maintains the pH in a suitable range for the reaction to proceed efficiently without causing the precipitation of iron hydroxides. magritek.com In other related syntheses, strong bases like potassium hydroxide (B78521) or ammonia (B1221849) are used to first precipitate iron(III) hydroxide, which is then reacted directly with acetylacetone. sciencemadness.orggoogleapis.comrazi.ac.ir This two-step process avoids the need for a buffer in the final chelation step. researchgate.netrsc.org

Reducing Agents: As discussed in section 2.2, when starting from an Fe(III) precursor, a reducing agent is a necessary additive to generate the desired Fe(II) species. thieme-connect.de

Green Chemistry Principles in Iron(II) Acetylacetonate Synthesis

Applying green chemistry principles to the synthesis of metal acetylacetonates aims to reduce environmental impact by using safer chemicals, minimizing waste, and improving energy efficiency. researchgate.net

One approach considered greener is the synthesis of the related Fe(acac)₃ from freshly precipitated iron(III) hydroxide and acetylacetone. googleapis.com This method avoids the use of a buffer like sodium acetate, which can contaminate the product and add to the waste stream. googleapis.com The reaction proceeds readily in an aqueous medium, which is an environmentally benign solvent. researchgate.netrsc.org

Spectroscopic Probes of Electronic and Geometric Structure

Spectroscopic methods are indispensable for probing the intricate electronic and geometric landscapes of iron(II) acetylacetonate complexes. Each technique offers a unique window into specific aspects of the molecule's properties, from ligand dynamics to the quantum mechanical states of the iron atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the solution behavior of paramagnetic molecules like iron(II) acetylacetonate. Studies have shown that the ¹H NMR resonances of Fe(acac)₂ are highly dependent on the solvent used. researchgate.netnih.gov The complex exhibits stability in a range of deuterated solvents, a critical factor for acquiring reliable NMR data. researchgate.netnih.govacs.org However, it is reported to be unstable in chloroform-d (B32938) (CDCl₃). researchgate.netnih.gov

The interaction of iron(II) acetylacetonate with various coordinating ligands (L) has been extensively studied. The addition of ligands such as triethylamine, pyridine, or phosphines to a solution of Fe(acac)₂ results in the observation of single, paramagnetically shifted signals for both the acetylacetonate (acac) and the ligand protons. The chemical shift of these signals varies with the ligand-to-iron ratio, which is indicative of rapid ligand exchange equilibria on the NMR timescale. researchgate.netnih.govacs.org This rapid exchange suggests that the ligands are quickly associating with and dissociating from the iron center.

In systems involving bidentate ligands like 1,2-bis(diethylphosphino)ethane (B1585043) (depe), the exchange dynamics can be more complex. At low ligand-to-iron ratios, evidence for a slower ligand exchange process is observed, which is proposed to involve a cis-chelated mononuclear species, Fe(acac)₂(depe). researchgate.netnih.gov As the ratio increases, a faster exchange regime is established. researchgate.netnih.gov

| Solvent | Stability |

|---|---|

| Chloroform-d (CDCl₃) | Unstable |

| Dichloromethane-d₂ (CD₂Cl₂) | Stable |

| Benzene-d₆ (C₆D₆) | Stable |

| Acetonitrile-d₃ (CD₃CN) | Stable |

| Acetone-d₆ | Stable |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Stable |

| Tetrahydrofuran-d₈ (THF-d₈) | Stable |

| Methanol-d₄ (CD₃OD) | Stable |

Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state and spin state of iron atoms in a sample. mdpi.com For iron(II) acetylacetonate and its derivatives, this method provides direct evidence of the Fe(II) high-spin state (S=2). nih.govkyoto-u.ac.jp

The key Mössbauer parameters are the isomer shift (IS, or δ) and the quadrupole splitting (QS, or ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and thus can distinguish between different oxidation states (Fe²⁺ vs. Fe³⁺). Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the electronic and ligand environment around the iron atom. mdpi.com

For high-spin iron(II) complexes, characteristic isomer shifts are typically greater than 1.0 mm/s at low temperatures, while quadrupole splitting values can be quite large, reflecting the asymmetric d-electron configuration. kyoto-u.ac.jp Detailed studies on reaction mixtures involving iron(II) acetylacetonate as a catalyst precursor have used Mössbauer spectroscopy to confirm the persistence of the high-spin iron(II) state throughout the catalytic cycle. nih.govrsc.org

| Complex/Species | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔE_Q) [mm/s] | Temperature [K] | Reference |

|---|---|---|---|---|

| Fe(acac)₂ | 0.381 | 0.842 | Room Temp | scispace.com |

| Fe(acac)₂py₂ | 1.25 | 2.78 | 78 | kyoto-u.ac.jp |

| High-Spin Iron(II) Intermediate | 0.81 | 2.78 | 80 | nih.gov |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects transitions between electron spin energy levels in a magnetic field and is primarily used for species with unpaired electrons. High-spin iron(II) has a d⁶ electron configuration and a total spin S=2, making it an even-spin system. Such systems are often "EPR-silent" in conventional X-band (9.5 GHz) EPR spectroscopy due to large zero-field splitting (ZFS) and selection rules. nationalmaglab.orgnih.gov

However, the development of high-frequency and high-field EPR (HFEPR) has made it possible to observe and characterize high-spin Fe(II) species. nationalmaglab.orgnih.govresearchgate.net HFEPR experiments provide accurate values for the spin Hamiltonian parameters, including the axial (D) and rhombic (E) zero-field splitting parameters, which describe the splitting of the spin levels in the absence of an external magnetic field. nationalmaglab.orgnih.govnih.gov These parameters are a direct reflection of the electronic structure and the symmetry of the coordination environment of the Fe(II) ion. For instance, studies on pseudo-octahedral high-spin Fe(II) complexes have yielded D values in the range of +9 to +15 cm⁻¹, indicating significant axial distortion from perfect octahedral symmetry. nationalmaglab.orgresearchgate.netnih.gov While direct HFEPR data on unsubstituted Fe(acac)₂ is not commonly reported, the data from structurally similar complexes provide a valuable framework for understanding its electronic properties. researchgate.netnih.gov

| Complex | D (cm⁻¹) | E/D | Reference |

|---|---|---|---|

| Fe(H₂O)₆₂ | 11.2(2) | 0.0625 | nationalmaglab.orgnih.gov |

| Fe[(SPPh₂)₂N]₂ (Conformation 1) | 9.17 | 0.021 | nih.gov |

| Fe[(SPPh₂)₂N]₂ (Conformation 2) | 8.87 | 0.052 | nih.gov |

| cis-Fe(btz)₂(NCS)₂ | +12.427(12) | 0.0195 | researchgate.net |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of iron(II) acetylacetonate and its adducts displays characteristic absorption bands that provide insight into their electronic structure and redox behavior. kyoto-u.ac.jpoup.com

In derivatives like Fe(acac)₂py₂, absorption bands around 350 nm and 450 nm are observed. oup.com These are often assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, respectively. oup.com The position and intensity of these bands are sensitive to the coordination environment and the nature of the ligands. kyoto-u.ac.jp

Electrochemical studies combined with UV-Vis spectroscopy reveal how the electronic transitions are affected by changes in the iron's oxidation state. The reduction of the related iron(III) acetylacetonate, Fe(acac)₃, to Fe(acac)₂, and the subsequent oxidation of Fe(acac)₂ to [Fe(acac)₂]⁺, are accompanied by significant changes in the UV-Vis spectrum. mdpi.com For example, upon reduction of Fe(acac)₃, the characteristic LMCT band in the visible region (around 440 nm) decreases in intensity or disappears, consistent with the change from Fe(III) to Fe(II). mdpi.com These spectral changes allow for the monitoring of redox processes and the study of dynamic equilibria between different iron species in solution.

| Complex | λ_max [nm] (Assignment) | Solvent | Reference |

|---|---|---|---|

| Fe(acac)₂py₂ | ~349, ~450 (MLCT/LMCT) | Not specified | kyoto-u.ac.jp |

| FeCl(acac)₂ | ~350 (LMCT), ~435 (LMCT) | Dichloromethane | oup.com |

| Fe(acac)₃ | 270, 355, ~440 (shoulder) | Acetonitrile | mdpi.com |

| [Fe(acac)₃]⁻ (Reduced form) | 240, 320 (shoulder), 380 | Acetonitrile | mdpi.com |

Crystallographic Analysis of Iron(II) Acetylacetonate and its Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the premier method for determining the precise molecular geometry, including bond lengths and angles, of crystalline compounds. excillum.comuni-freiburg.de While the parent Fe(acac)₂ is an oligomeric material, the structures of several monomeric derivatives have been determined, providing critical insights into the coordination environment of the Fe(II) center. nih.goviucr.org

One such derivative is bis(acetylacetonato-κ²O,O′)(N,N,N′,N′-tetramethylethylenediamine-κ²N,N′)iron(II), [Fe(acac)₂(TMEDA)]. In this complex, the central iron atom is coordinated by two bidentate acetylacetonate ligands and one bidentate N,N,N′,N′-tetramethylethylenediamine (TMEDA) ligand. iucr.org This results in a nearly octahedral N₂O₄ coordination sphere around the iron atom. iucr.org The Fe-O bond lengths are typically around 2.0 Å, and the Fe-N bond lengths are slightly longer. iucr.org The geometry deviates from a perfect octahedron, as evidenced by the O-Fe-O and N-Fe-O bond angles. iucr.org The "bite angle" of the chelating acac ligand is approximately 87°, while that of the TMEDA ligand is smaller, around 78-79°. iucr.org These structural parameters are fundamental for computational modeling and for understanding the steric and electronic factors that govern the complex's reactivity.

| Parameter | Value |

|---|---|

| Coordination Geometry | Nearly Octahedral |

| Coordination Sphere | N₂O₄ |

| Fe–O Bond Length (Å) | ~2.00 - 2.09 |

| Fe–N Bond Length (Å) | ~2.21 - 2.22 |

| O–Fe–O Angle (°) | ~87.1, ~92.4, ~170.9 |

| N–Fe–N Angle (°) | ~78.6 |

| acac Bite Angle (°) | ~87.1 |

| TMEDA Bite Angle (°) | ~78.6 |

Neutron Diffraction for Ligand Dynamics and Hydrogen Atom Positioning

Neutron diffraction stands as a uniquely powerful tool for elucidating the complete structure of metal complexes, including the precise locations of hydrogen atoms, which are often difficult to determine with X-ray diffraction. rsc.orgornl.govnih.gov This capability is particularly vital for understanding the dynamic behavior of the acetylacetonate (acac) ligands surrounding the iron center.

Studies on analogous metal acetylacetonate complexes, particularly the well-documented iron(III) acetylacetonate (Fe(acac)₃), have demonstrated the utility of neutron scattering techniques like quasielastic neutron scattering (QENS) and inelastic neutron scattering (INS) in probing ligand dynamics. rsc.org These investigations have revealed the highly flexible nature of the acetylacetonate ligands. rsc.org A significant finding is the dynamic motion of the hydrogen atoms, especially those in the terminal methyl groups and at the central carbon (the apical position) of the acac ligand. rsc.orgrsc.org This "floppy" ligand environment is a key characteristic of these types of complexes. rsc.org

In the case of Fe(acac)₃, variable temperature neutron diffraction studies have shown that the motions of the methyl hydrogen atoms account for approximately 90% of the total hydrogen atom motion in the crystal lattice. rsc.orgrsc.org This dynamic behavior, often characterized by the rotation of the methyl groups, can be quantified by these advanced neutron scattering methods. While specific neutron diffraction data for ferrous acetylacetonate is not extensively available, the principles established from studies on Fe(acac)₃ and other similar metal complexes provide a strong framework for understanding its expected behavior. Researchers at Oak Ridge National Laboratory have utilized neutron scattering to study hydrogen atom locations and their influence on the electronic structure of iron in related compounds, highlighting the importance of precisely locating these light atoms. ornl.gov

Table 1: Representative Atomic Displacement Parameters from Neutron Diffraction of a Metal Acetylacetonate Complex (Fe(acac)₃)

| Atom Type | Mean Anisotropic Displacement Parameter (Ų) at 150 K |

| Fe | Very small |

| O | Moderate |

| C (coordinated) | Moderate |

| C (methyl) | Significantly greater than coordinated carbons |

| C (apical) | Significantly greater than coordinated carbons |

| H (methyl) | Dominant displacement |

| H (apical) | Dominant displacement |

Note: This data is for tris(acetylacetonate)iron(III) and is presented as a representative example due to the limited availability of specific data for ferrous acetylacetonate. rsc.org

Structural Isomerism and Solid-State Characteristics

The arrangement of molecules in the solid state and the potential for different crystalline forms (polymorphism) are critical aspects that influence the bulk properties of a compound.

The coordination of two bidentate acetylacetonate ligands to an iron(II) center can theoretically lead to different spatial arrangements, or isomers. For an octahedral complex with three bidentate ligands like Fe(acac)₃, facial (fac) and meridional (mer) isomers are possible. up.ac.za While ferrous acetylacetonate is a four-coordinate or, more commonly in the solid state, a six-coordinate species with additional ligands, the potential for isomerism exists depending on the specific coordination geometry. For instance, in solution, ligand exchange can lead to different species, and in the solid state, different packing arrangements of these isomers can give rise to polymorphism. nih.gov

The study of polymorphism in metal acetylacetonates is well-documented. For example, tris(acetylacetonate)iron(III) is known to exist in different crystalline forms, with the most common being an achiral orthorhombic space group (Pbca). rsc.orgrsc.org Another polymorph crystallizing in a monoclinic system has also been identified. researchgate.net These different solid-state structures are influenced by intermolecular interactions, such as C-H···O and H···H contacts, which dictate the packing of the molecules in the crystal lattice. rsc.orgresearchgate.net

While specific studies on the polymorphism of ferrous acetylacetonate are scarce, it is known to be unstable and readily oxidizes to the iron(III) complex. nih.govkyoto-u.ac.jp Its adducts, such as bis(acetylacetonato)dipyridineiron(II), have been characterized and show specific thermal decomposition behaviors. kyoto-u.ac.jp The solid-state structure of a dppe-bridged Fe(acac)₂ derivative has been shown to be a one-dimensional polymer with a trans-octahedral coordination environment around the iron centers. nih.gov This indicates that the solid-state characteristics of ferrous acetylacetonate are highly dependent on the presence of other coordinating or bridging ligands.

Table 2: Crystallographic Data for a Known Polymorph of a Related Iron Acetylacetonate Complex (Fe(acac)₃)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.254 |

| b (Å) | 13.436 |

| c (Å) | 16.465 |

| α, β, γ (°) | 90 |

| Molecules per unit cell (Z) | 8 |

Note: This data is for a common polymorph of tris(acetylacetonate)iron(III) and serves as an illustrative example of the solid-state characteristics found in iron acetylacetonate complexes. rsc.orgrsc.org

Theoretical and Computational Chemistry of Iron Ii Acetylacetonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and bonding in iron(II) acetylacetonate (B107027). These calculations provide a detailed understanding of the molecule's frontier orbitals and the nature of the iron-ligand interactions.

High-spin iron(II) β-diketonato complexes, such as ferrous acetylacetonate, have been the subject of combined experimental and computational studies. These investigations aim to model the electronic properties of related biologically significant molecules, like the enzyme acetylacetone (B45752) dioxygenase (Dke1), which features a high-spin Fe(II) center acs.orgnih.gov. DFT calculations on model complexes reveal that the electronic structure is sensitive to the coordination environment of the iron center acs.orgnih.gov.

For ferrous acetylacetonate, DFT studies indicate that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are crucial in determining its reactivity and spectroscopic properties. The nature of these frontier orbitals influences the charge transfer characteristics of the complex. For instance, in related Fe(II) β-diketonato complexes, visible absorption features are attributed to Fe(II)→acac charge transfer and transitions based on the acetylacetonate ligand acs.orgnih.gov.

The bonding in ferrous acetylacetonate is characterized by the interaction between the d-orbitals of the iron atom and the p-orbitals of the oxygen atoms of the acetylacetonate ligands. DFT calculations help in quantifying the degree of covalency and the charge distribution within the molecule. This theoretical approach allows for a detailed description of the electronic ground state and can be extended to explore excited states, providing a comprehensive picture of the molecule's electronic landscape.

| Computational Method | Key Findings for Fe(II) β-diketonato Complexes | Relevance to Ferrous Acetylacetonate |

|---|---|---|

| DFT (e.g., B3LYP functional) | Characterization of high-spin Fe(II) ground state; analysis of frontier molecular orbitals (HOMO/LUMO). | Provides a foundational understanding of the electronic structure and bonding. |

| TD-DFT | Interpretation of UV-Vis absorption spectra, identifying charge-transfer and ligand-based transitions. | Elucidates the origin of its spectroscopic properties. |

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry offers a window into the intricate mechanisms of reactions involving ferrous acetylacetonate, particularly in the context of catalysis.

DFT calculations have been instrumental in mapping out the reaction pathways of iron-catalyzed reactions where ferrous acetylacetonate acts as a catalyst or precatalyst. For instance, in iron-catalyzed C-H/N-H alkyne annulations, computational studies have supported a mechanism involving high-spin iron(II) species as key intermediates nih.gov. The calculations help in identifying the structures of transient intermediates and the transition states that connect them along the reaction coordinate.

In one proposed catalytic cycle, the reaction is initiated by a C-H activation step, leading to a cyclometalated iron species. Subsequent steps, such as migratory insertion and reductive elimination, are elucidated through the computational modeling of the respective intermediates and transition states nih.gov. These studies provide a step-by-step visualization of the catalytic process at the molecular level. Furthermore, computational investigations into the dissociation of similar metal acetylacetonate complexes on iron surfaces have shown that the presence of the surface can favor alternative fragmentation pathways compared to the isolated complex acs.org.

For the iron-catalyzed C-H/N-H annulation, DFT calculations have provided the Gibbs free energy profile, illustrating the exergonic and endergonic steps of the catalytic cycle nih.gov. This information is invaluable for understanding the factors that control the catalytic activity and for the rational design of more efficient iron-based catalysts.

| Catalytic Reaction | Proposed Intermediate | Computational Insight |

|---|---|---|

| C-H/N-H Alkyne Annulation | Cyclometalated high-spin Fe(II) species | Identification of intermediates and transition states, Gibbs free energy profiling of the catalytic cycle. |

| Dissociation on an Iron Surface | Fragmented acetylacetonate and metal species | Demonstrates how the environment can alter reaction pathways and favor the breaking of stronger bonds. |

Molecular Dynamics Simulations for Ligand Flexibility and Configurational Analysis

While specific molecular dynamics (MD) simulation studies focused solely on ferrous acetylacetonate are not extensively documented in the reviewed literature, the methodology of MD simulations is a powerful tool for understanding the dynamic behavior of such molecules researchgate.net. MD simulations can provide insights into the flexibility of the acetylacetonate ligands and the various conformations the complex can adopt over time.

MD simulations model the atomic motions of a system by integrating Newton's equations of motion, allowing for the exploration of the conformational landscape of the molecule. For a complex like ferrous acetylacetonate, these simulations could reveal the dynamics of the chelate rings, including ring puckering and other conformational changes. Understanding ligand flexibility is crucial as it can influence the reactivity and stability of the complex. The dynamic behavior of the ligands can affect the accessibility of the metal center to reactants in a catalytic process.

Investigations of Spin States and Intersystem Crossing Phenomena in Iron(II) Systems

The spin state of the iron center is a critical aspect of the chemistry of ferrous acetylacetonate. Iron(II) complexes can exist in different spin states, and the transition between these states, known as spin crossover (SCO), can be induced by changes in temperature, pressure, or by light irradiation nih.gov.

Computational studies have been extensively applied to investigate spin-state transitions in Fe(II) complexes acs.org. These studies often employ DFT and multiconfigurational methods to accurately calculate the energy difference between the high-spin (HS) and low-spin (LS) states. For octahedral Fe(II) complexes, the HS state (quintet) is characterized by four unpaired electrons, while the LS state (singlet) has all electrons paired.

The transition between different spin states involves a process called intersystem crossing (ISC), which is a non-radiative process where the molecule changes its spin multiplicity. The timescale of ISC is often very fast, occurring on the femtosecond to picosecond timescale. Time-dependent DFT (TD-DFT) and advanced wave function-based methods are used to simulate the dynamics of ISC. These simulations can reveal the mechanism of the spin transition, including the role of vibrational modes in promoting the crossing between potential energy surfaces of different spin states. For instance, in some Fe(II) complexes, specific vibrational modes involving the Fe-ligand bonds are found to be strongly coupled to the electronic states and play a key role in driving the ISC nih.gov.

| Phenomenon | Computational Approach | Key Insights for Fe(II) Complexes |

|---|---|---|

| Spin Crossover (SCO) | DFT, CASPT2 | Calculation of energy differences between high-spin and low-spin states; prediction of transition temperatures. |

| Intersystem Crossing (ISC) | TD-DFT, Surface Hopping Dynamics | Elucidation of the ultrafast dynamics of spin-state transitions; identification of key vibrational modes promoting ISC. |

Catalytic Reactivity and Mechanistic Investigations of Iron Ii Acetylacetonate

Applications in Organic Transformations

Iron(II) acetylacetonate (B107027) catalyzes a broad spectrum of reactions, including hydrogen atom transfer, cross-coupling, C-H activation, oxidation, and reduction processes, making it a powerful tool for the construction of complex molecular architectures. nbinno.comthieme-connect.com

Iron-catalyzed Hydrogen Atom Transfer (HAT) has become a cornerstone of modern synthetic chemistry for the functionalization of unactivated olefins. thieme-connect.deub.edu In these reactions, an iron(II) or iron(III) precatalyst, such as ferrous acetylacetonate, reacts with a reducing agent, typically a silane (B1218182) like phenylsilane (B129415), in an alcohol solvent. ub.edu This combination generates a highly reactive iron-hydride species in situ. ub.edunih.gov This intermediate then acts as a hydrogen atom donor, transferring a hydrogen atom to an electron-rich or neutral alkene. thieme-connect.deub.edu This HAT step produces a carbon-centered radical, which can then participate in various subsequent bond-forming reactions. researchgate.netnih.gov

The general mechanism is initiated by the formation of the metal hydride, which engages the alkene in the HAT process to create an alkyl radical and an iron(II) species. nih.govnih.gov This radical can then be trapped by another reactant, such as an electron-deficient alkene or a hydrazone, to form a new carbon-carbon or carbon-nitrogen bond. ub.edu The catalytic cycle is completed by a final reduction step that delivers the product and regenerates the active iron catalyst. This strategy has been successfully applied to both intra- and intermolecular coupling reactions. ub.edu Computational studies support a pathway where a transient iron(III) hydride transfers a hydrogen atom to an alkene, resulting in the formation of an alkyl radical and iron(II) acetylacetonate. researchgate.net

Ferrous acetylacetonate is an effective catalyst for reactions that merge cycloisomerization and cross-coupling, providing access to highly functionalized diene structures that are otherwise difficult to synthesize. nih.govnih.gov These reaction cascades involve the formation of multiple new carbon-carbon bonds in a single operation. The process is thought to proceed through the formation of a metallacyclic intermediate, which then undergoes cleavage of a C-X bond (where X can be O, NR, or even an activated C-C bond) followed by a cross-coupling step. nih.gov This sequence regenerates the low-valent iron catalyst, closing the catalytic cycle. nih.gov

| Substrate Type | Coupling Partner | Catalyst System | Key Features |

| Enynes | Alkyl-Grignard Reagents | Fe(acac)₃ (reduced to Fe(II) in situ) | Forms functionalized 1,3-dienes; cleaves C-O, C-N, or C-C bonds. nih.govnih.gov |

| Diene | Olefin | Fe(acac)₃ | Promotes dimerization and cross-coupling. wikipedia.orgatamanchemicals.com |

| Acyl Chlorides | Grignard Reagents | Fe(acac)₃ | General method for ketone synthesis. researchgate.net |

Note: Fe(acac)₃ is often the listed precatalyst, which is reduced to the active Fe(II) species under the reaction conditions.

The direct functionalization of otherwise inert C-H bonds is a highly atom-economical synthetic strategy, and iron(II) acetylacetonate has emerged as a promising catalyst for these transformations. nih.govresearchgate.net It has been shown to efficiently catalyze C-H/N-H annulation reactions at ambient temperatures without the need for external oxidants. nih.gov Detailed mechanistic investigations, combining experimental data, spectroscopy, and computational studies, have provided strong evidence that the C-H activation step proceeds through a facile ligand-to-ligand hydrogen transfer (LLHT) mechanism. nih.govresearchgate.net These studies identified high-spin iron(II) species as the crucial intermediates in the C-H activation manifold. nih.govresearchgate.net The catalytic cycle involves the initial C-H activation to form a cyclometalated iron(II) species, followed by migratory insertion of a coupling partner (e.g., an alkyne), and subsequent steps to release the final product and regenerate the catalyst. nih.gov This methodology has been applied to activate both aromatic C(sp²)–H and aliphatic C(sp³)–H bonds. acs.orgmdpi.com

| Reaction Type | Substrates | Catalyst | Proposed Mechanism |

| C-H/N-H Annulation | Benzamide, Propargylic acetate (B1210297) | Fe(acac)₂ / Triazole Ligand | Ligand-to-Ligand Hydrogen Transfer (LLHT) nih.govresearchgate.net |

| C-H Homoallylation | Aromatic Ketones, Methylenecyclopropanes | Fe(PMe₃)₄ | C-H activation followed by ring-opening researchgate.net |

| Intramolecular N-Arylation | O-Acetyl Oximes | Fe(acac)₃ | N-O bond cleavage followed by C-H functionalization researchgate.net |

Iron-catalyzed β-alkylation of alcohols represents a sustainable method for C-C bond formation, utilizing a "borrowing hydrogen" or "hydrogen autotransfer" strategy. epa.govcardiff.ac.uk In this process, the iron catalyst temporarily abstracts hydrogen from a primary alcohol to generate a reactive aldehyde intermediate in situ. This aldehyde then participates in a condensation reaction (e.g., an aldol (B89426) reaction) with a (pro)nucleophile like a ketone. cardiff.ac.uk The resulting intermediate is then hydrogenated by the iron-hydride species that was formed in the initial step, delivering the β-alkylated product and regenerating the iron catalyst. cardiff.ac.uk This methodology allows for the use of simple, abundant alcohols as alkylating agents, with water being the only byproduct. epa.govcardiff.ac.uk Recent advancements have shown that these reactions can be performed at room temperature under visible light irradiation, further enhancing the sustainability of the process. cardiff.ac.uk

Iron(II) acetylacetonate is an effective catalyst for various oxidative transformations that proceed via radical intermediates. nih.govnih.gov One notable application is the intramolecular C-H alkoxylation of α-diazo-β-ketoesters to furnish complex oxygen-containing heterocycles like tetrahydrofurans. nih.gov The proposed mechanism begins with the binding of the substrate to Fe(acac)₂, followed by an electron transfer from the iron(II) center that triggers the loss of dinitrogen gas. This generates a vinyl carboradical and a high-spin Fe(III) species. nih.gov The highly reactive vinyl radical then abstracts a hydrogen atom from a nearby C-H bond in a 1,5-HAT step, creating an alkyl radical that rapidly recombines to form the final cyclic product. nih.gov

Furthermore, iron acetylacetonate complexes catalyze Wacker-type oxidations of olefins to ketones at room temperature using air as the terminal oxidant. nih.gov Mechanistic studies suggest these reactions also proceed through a radical pathway. The cycle is initiated by the formation of an iron(III) hydride, which undergoes HAT with the olefin to generate a carbon-centered radical. nih.gov This radical is then trapped by oxygen from the air to ultimately yield the ketone product. nih.gov The involvement of radical species is supported by the observation that the reaction is completely inhibited in the presence of radical scavengers like TEMPO. nih.gov

| Reaction Type | Substrate | Catalyst System | Key Mechanistic Step |

| Intramolecular C-H Alkoxylation | α-diazo-β-ketoesters | Fe(acac)₂ | Vinyl radical formation and 1,5-HAT nih.gov |

| Wacker-Type Oxidation | Olefins | Fe(dbm)₃ or FeCl₂/neocuproine | HAT from Fe(III)-H to olefin nih.gov |

| Radical Dimerization | Olefins | Fe(acac)₃ / PhSiH₃ | Radical-radical coupling side reaction nih.gov |

The reduction of nitro compounds to primary amines is a fundamental transformation in organic chemistry. While simple iron salts, including iron acetylacetonate, have been employed to catalyze the reduction of nitroaromatics, these methods often require harsh or forcing conditions. nih.govacs.org More recent studies using well-defined iron complexes have provided insight into the likely mechanism. These reductions are often accomplished using silanes or boranes as the terminal reductant. nih.govacs.org Mechanistic investigations suggest the generation of an on-cycle iron hydride as the key catalytic intermediate responsible for the reduction. nih.govacs.orgcam.ac.uk By choosing an appropriate reducing agent, it is possible to achieve chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as carbonyls. For example, using a less active reductant like phenylsilane can favor nitro group reduction while leaving an aldehyde intact. nih.govacs.org

Olefin Hydrogenation

Iron(II) acetylacetonate is a key component in catalytic systems developed for the hydrogenation of olefins. A notable advancement in this area is the use of an iron-catalyzed cooperative hydrogen atom transfer (cHAT) mechanism. chemrxiv.org This system can achieve high yields in olefin hydrogenation, representing a powerful tool for the reduction of electron-neutral, electron-rich, and minimally functionalized olefins, which are typically challenging substrates for traditional hydrogenation methods. acs.orgnih.gov

| Catalyst System Component | Proposed Role in Olefin Hydrogenation | Supporting Evidence/Observation |

|---|---|---|

| Iron(II) acetylacetonate (Fe(acac)₂) | Predominant off-cycle species, in equilibrium with active catalyst | Observed by Mössbauer spectroscopy during the reaction. nih.gov |

| Thiol (e.g., PhSH) | Co-catalyst, H-atom donor | Coordination to Fe(II) weakens the S-H bond, facilitating H-atom transfer. chemrxiv.org |

| Silane (e.g., PhSiH₃) | Hydride source | Kinetic studies point to hydride transfer from silane to iron as the rate-limiting step. nih.gov |

| Iron-Hydride Species (Fe-H) | Key intermediate for H-atom transfer | Generated from the reaction of an iron(III) species with silane. chemrxiv.org |

Polymerization Processes

Ferrous acetylacetonate and its iron(III) counterpart, often used as a precatalyst, are effective in mediating various polymerization reactions. atamanchemicals.comnanotrun.com In particular, they have been successfully employed in the controlled radical polymerization of vinyl and acrylate (B77674) monomers. zu.edu.lyrsc.org

For instance, iron(III) acetylacetonate, in the presence of a reducing agent like ascorbic acid, can mediate the living radical polymerization of vinyl acetate (VAc). zu.edu.lyrsc.orgresearchgate.net This system demonstrates good control over the polymerization, yielding polymers with well-controlled molecular weights and relatively low dispersity. zu.edu.ly The kinetic plots for these polymerizations are typically linear, with molecular weights increasing proportionally with monomer conversion, which are characteristics of a living polymerization process. rsc.orgresearchgate.net

More recently, a novel iron-hydride initiated radical polymerization method for various acrylate monomers has been developed using commercially available iron(III) acetylacetonate as a catalyst and tetramethyldisiloxane (TMDSi) as a reducing agent. rsc.org This process proceeds under mild conditions. The in-situ generation of an iron(II) species which then reacts with the silane to form the initiating Fe-H species is a key feature of this mechanism. The polymerization of methyl acrylate using this system resulted in high monomer conversion and significant molecular weights with unimodal dispersity. rsc.org The absence of monomer conversion when either the iron complex or the silane is omitted from the reaction confirms their essential roles in initiating the polymerization. rsc.org

| Monomer | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Vinyl Acetate (VAc) | Fe(acac)₃ / Reducing Agent (e.g., Ascorbic Acid) | Linear kinetic plots, molecular weights increase with conversion. | zu.edu.lyrsc.org |

| Methyl Acrylate (MA) | Fe(acac)₃ / Tetramethyldisiloxane (TMDSi) | Up to 65% conversion, high molecular weight (up to 400 kg mol⁻¹), unimodal dispersity. | rsc.org |

| Various Acrylates (DMA, BnA, n-BA, t-BA) | Fe(acac)₃ / Tetramethyldisiloxane (TMDSi) | Controlled polymerization with molecular weights from 200 to 700 kg mol⁻¹. | rsc.org |

Synthesis of Beta-Unsaturated Ketones

Iron acetylacetonate complexes are also effective catalysts for carbon-carbon bond-forming reactions, including the synthesis of α,β-unsaturated ketones. An efficient and environmentally friendly method utilizes iron(III) acetylacetonate to catalyze the cross-coupling of secondary alcohols and aldehydes. researchgate.net This transformation proceeds under base-free conditions and demonstrates a wide substrate scope and good functional group compatibility. researchgate.net

The proposed mechanism involves a Fe(acac)₃-catalyzed Oppenauer oxidation and a subsequent Claisen-Schmidt reaction. In this process, the aldehyde acts as an oxidant to convert the secondary alcohol into a ketone. This newly formed ketone then undergoes an in-situ condensation reaction with another molecule of the aldehyde to produce the α,β-unsaturated ketone. researchgate.net This tandem reaction showcases the utility of iron acetylacetonate in facilitating multiple transformations in a single pot.

Elucidation of Active Catalytic Species

A central challenge in iron catalysis is the identification of the true, catalytically active species, as the precatalyst often undergoes significant transformation under reaction conditions. atamanchemicals.comwikipedia.org

In other catalytic systems, the active species may be more complex. For instance, in heterogeneous catalysts derived from pyrolyzing iron precursors, the active sites are often proposed to be iron atoms coordinated to nitrogen within a carbon matrix (FeNₓ sites). uwaterloo.caacs.org While distinct from soluble Fe(acac)₂, these studies highlight the diversity of active iron sites. Detailed mechanistic studies combining experiments, Mössbauer spectroscopy, and computation have provided strong support for high-spin iron(II) species as the crucial intermediates in C-H activation manifolds. nih.gov

The study of organometallic intermediates in iron-catalyzed reactions is often complicated by their paramagnetic nature and instability. nih.govacs.org Despite these challenges, several key intermediates have been proposed and, in some cases, characterized. Organometallic intermediates are central to many catalytic processes, including hydrogenation, polymerization, and cross-coupling reactions. wikipedia.org

In the context of olefin hydrogenation via the cHAT mechanism, a sequence of organometallic intermediates is proposed:

Iron(III)-ethoxide (Fe-3): The proposed active catalyst that reacts with the silane. chemrxiv.org

Iron-hydride (Fe-4): Formed after hydride transfer from the silane, this species is responsible for the hydrogen atom transfer to the olefin. chemrxiv.org

Iron(II)-thiol complex (Fe-6): Formed by the coordination of thiol to the iron(II) center after the HAT step, this complex facilitates the quenching of the alkyl radical. chemrxiv.org

Iron(III)-thiolate (Fe-7): The product after the final hydrogen transfer step, which regenerates the active catalytic cycle. chemrxiv.org

In iron-catalyzed C-H activation/annulation reactions, proposed intermediates include a cyclometalated iron(II) species formed via C-H activation, which then undergoes migratory insertion with the coupling partner to form subsequent annulated iron complexes. nih.gov

Ligand Effects on Catalytic Activity and Selectivity

The catalytic performance of iron(II) acetylacetonate, also known as ferrous acetylacetonate, is profoundly influenced by the coordination of additional ligands. These ancillary ligands can modulate the electronic and steric properties of the iron center, thereby tuning its reactivity and selectivity in various catalytic transformations. The inherent coordinative unsaturation of ferrous acetylacetonate allows for the facile association of a wide range of Lewis basic ligands, leading to the formation of catalytically active species with tailored properties.

The electronic nature of the ancillary ligand directly impacts the electron density at the iron center. Electron-donating ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the iron, which can enhance its reactivity in oxidative addition steps that are often crucial in catalytic cycles. Conversely, electron-withdrawing ligands, like those with fluoroalkyl substituents, can make the iron center more electrophilic, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric hindrance imposed by bulky ligands is another critical factor in controlling selectivity, particularly in asymmetric catalysis. Chiral ligands, upon coordination to the iron center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The size and geometry of the ligand can also influence the regioselectivity of a reaction by dictating the accessible coordination sites for the substrate.

Detailed research findings have elucidated the specific effects of different classes of ligands on the catalytic behavior of ferrous acetylacetonate. For instance, in cross-coupling reactions, the choice of phosphine (B1218219) ligand can dramatically affect the reaction efficiency and the range of compatible substrates. Monodentate phosphine ligands with varying steric bulk and electronic properties have been systematically studied to optimize reaction conditions.

The interaction of ferrous acetylacetonate with various ligands has been investigated using techniques such as ¹H NMR spectroscopy. These studies reveal that the addition of ligands like Et₃N, pyridine, PMe₂Ph, and bidentate phosphines such as dppe and depe results in rapid ligand exchange equilibria in solution acs.orgnih.gov. This dynamic behavior is crucial for the catalytic cycle, as it allows for the coordination and dissociation of reactants and products.

Furthermore, the acetylacetonate ligand itself can be modified to tune the catalytic properties of the iron complex. The electronic and steric properties of the acetylacetonate ligand can be tailored by introducing substituents on the ligand backbone researchgate.net. This approach provides another avenue for fine-tuning the catalyst's performance. The stability and reactivity of the metal complex are supported by the six-membered chelate ring formed by the bidentate coordination of the acetylacetonate ligand researchgate.net.

Recent studies have also explored the concept of "ligand field-actuated redox-activity," where the coordination of auxiliary ligands can alter the energy levels of the metal d-orbitals relative to the ligand orbitals nih.govnih.govresearchgate.netdtu.dk. This can lead to the acetylacetonate ligand participating in redox events, a phenomenon that opens up new possibilities for designing novel catalytic reactions nih.govnih.govresearchgate.netdtu.dk. By carefully selecting the ancillary ligands, it is possible to control whether the redox changes occur at the metal center or the acetylacetonate ligand, thereby directing the course of the catalytic reaction.

The following table summarizes the observed effects of different ligand classes on the catalytic activity and selectivity of iron(II) acetylacetonate in various reaction types.

| Ligand Class | Example Ligands | General Effect on Fe(acac)₂ Catalysis | Impact on Activity | Impact on Selectivity |

| Phosphines | PPh₃, PCy₃, dppe | Modulation of electronic and steric properties. | Generally enhances activity in cross-coupling and hydrogenation reactions. | Can induce stereoselectivity (with chiral phosphines) and regioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors, increase electron density on Fe. | Often leads to highly active catalysts for coupling reactions. | Steric bulk can control substrate access and improve selectivity. |

| Nitrogen-based Ligands | Pyridine, Bipyridine | Coordination can stabilize active species. | Can act as promoters or inhibitors depending on the reaction. | Chiral N-ligands are used for asymmetric catalysis. |

| Modified Acetylacetonates (B15086760) | Substituted acac ligands | Fine-tuning of the primary coordination sphere. | Electron-withdrawing groups can increase Lewis acidity. | Steric modifications can influence enantioselectivity. |

It is evident that the choice of ligand is a critical parameter in harnessing the full catalytic potential of ferrous acetylacetonate. The ability to systematically modify the ligand environment provides a powerful tool for developing highly efficient and selective iron-based catalysts for a broad range of chemical transformations. Mechanistic investigations continue to unravel the intricate interplay between the ligand, the metal center, and the substrates, paving the way for the rational design of next-generation iron catalysts.

Future Research Directions and Interdisciplinary Perspectives

Design and Synthesis of Novel Iron(II) Acetylacetonate (B107027) Derivatives

The core structure of ferrous acetylacetonate presents a versatile scaffold for chemical modification, opening avenues for the design and synthesis of new derivatives with tailored properties. Future research will likely focus on two primary strategies: modification of the acetylacetonate (acac) ligand itself and the creation of mixed-ligand complexes.

Ligand Functionalization : The acetylacetonate ligand can be chemically altered by substituting the methyl groups or the central carbon atom. wikipedia.org This allows for the fine-tuning of the electronic and steric properties of the resulting complex. For instance, introducing electron-withdrawing or electron-donating groups can modulate the Lewis acidity and redox potential of the iron center, thereby influencing its catalytic activity. Research into substituted β-diketonate ligands is already underway to create complexes that mimic the active sites of enzymes like acetylacetone (B45752) dioxygenase, demonstrating the potential for creating highly specific biocatalytic models. acs.orgfigshare.com

Mixed-Ligand Complexes : Another promising direction is the synthesis of complexes where one of the acetylacetonate ligands is replaced by a different type of ligand. For example, the synthesis of complexes containing both acetylacetonate and ethylenediamine (B42938) ligands has been reported. semanticscholar.org This approach can introduce new functionalities, alter the coordination geometry around the iron center, and improve stability or solubility. Developing derivatives with chiral ligands is a particularly active area, aimed at creating catalysts for asymmetric synthesis, a critical field in pharmaceutical and fine chemical production. nih.gov

These synthetic strategies will enable the creation of a new generation of iron(II) acetylacetonate derivatives designed for specific catalytic challenges and material science applications.

Exploration of New Catalytic Transformations Utilizing Iron(II)

While ferrous acetylacetonate is already a known catalyst for a wide range of organic reactions—including cross-coupling, hydrogenation, oxidation, and polymerization—significant opportunities exist for discovering new transformations. nbinno.com The drive to replace expensive and toxic precious metal catalysts (like palladium and rhodium) with earth-abundant and benign alternatives like iron is a major impetus for this exploration. nih.gov

Recent research has demonstrated the potential of ferrous acetylacetonate in novel reactions, such as the intramolecular C–H alkoxylation to produce functionalized O-heterocycles (tetrahydrofurans), which are important structural motifs in pharmacologically active molecules. nih.gov This transformation proceeds through a radical-based mechanism, highlighting the ability of the iron(II) center to mediate unique reaction pathways that are distinct from those of precious metal catalysts. nih.gov

Future work will likely target other challenging transformations, including:

C-H Functionalization : Direct activation and functionalization of C-H bonds remain a primary goal in organic synthesis. Iron catalysts are promising candidates for developing new methods for C-C, C-N, and C-O bond formation via this pathway.

Asymmetric Catalysis : The development of new chiral iron(II) acetylacetonate derivatives will be crucial for expanding the scope of enantioselective reactions, such as asymmetric reductions, oxidations, and cross-coupling reactions. nih.gov

Polymerization : Exploring the use of Fe(acac)₂ and its derivatives as catalysts for new types of polymerization reactions or for creating polymers with novel architectures and properties is an ongoing area of interest.

The versatility of iron's oxidation states and its ability to engage in both two-electron and single-electron transfer processes make it a fertile ground for catalytic discovery. acs.orgnih.gov

Integration of Iron(II) Acetylacetonate in Emerging Technologies

The utility of ferrous acetylacetonate extends beyond catalysis into various high-technology sectors, primarily serving as a stable and soluble precursor for advanced materials. ereztech.com Its integration into emerging technologies is a rapidly growing field of research.

Materials Science and Nanotechnology : Fe(acac)₂ is an effective precursor for synthesizing iron-containing compounds and materials. ereztech.com It is particularly valuable in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating thin films of iron oxides, which have applications in electronics and magnetic storage media. ereztech.com Furthermore, it is widely used in the thermal decomposition synthesis of highly crystalline and monodisperse iron oxide nanoparticles. researchgate.net These nanoparticles are critical for applications ranging from high-performance anode materials in lithium-ion batteries to agents for magnetic hyperthermia cancer therapy. sigmaaldrich.comsamaterials.com

Energy Storage : The redox properties of iron complexes make them attractive for energy storage systems. Research is exploring the use of iron acetylacetonate and its derivatives in non-aqueous redox flow batteries, which offer the potential for high energy density storage solutions. mdpi.com

Environmental Remediation : Iron nanoparticles, which can be synthesized from Fe(acac)₂, represent a new generation of technology for environmental cleanup. These nanoparticles are highly effective at transforming and detoxifying a wide range of common contaminants, including chlorinated organic solvents and pesticides.

The ability to reliably produce high-quality nanomaterials from a cost-effective precursor like ferrous acetylacetonate ensures its continued relevance in the development of these advanced technologies.

Advanced In Situ Characterization Techniques for Real-time Reaction Monitoring

A deep understanding of catalytic mechanisms is essential for the rational design of improved catalysts. A major shift in catalysis research involves the use of in situ and operando spectroscopic techniques, which allow scientists to study the catalyst under actual working conditions. wikipedia.orgkit.edu These methods provide a real-time view of the catalyst's structure, the nature of active sites, and the formation of reaction intermediates as the reaction happens. wiley.comyoutube.com

For iron-based catalysts like ferrous acetylacetonate, these advanced techniques are crucial for unraveling complex reaction pathways. Future research will increasingly rely on a multimodal approach, combining several techniques to obtain a comprehensive picture.

Table 1: Advanced In Situ and Operando Techniques for Studying Iron Catalysis

| Technique | Information Provided | Relevance to Ferrous Acetylacetonate Research |

| Operando Infrared (IR) Spectroscopy (e.g., DRIFTS) | Identifies surface adsorbates, reaction intermediates, and the chemical nature of catalytic sites in real-time. ornl.gov | Can be used to monitor the binding of substrates to the iron center and track the formation and consumption of intermediate species during a catalytic cycle. acs.org |

| Operando Raman Spectroscopy | Provides information on the vibrational modes of the catalyst, allowing for the detection of structural changes and phase transformations during the reaction. researchgate.net | Useful for observing changes in the coordination environment of the iron ion or the transformation of the precursor into active catalytic species (e.g., iron oxides or carbides). researchgate.net |

| Operando X-ray Diffraction (XRD) | Tracks changes in the crystalline structure and phase composition of the catalyst under reaction conditions. researchgate.net | Essential for studying heterogeneous catalysts derived from Fe(acac)₂, revealing how the precursor decomposes and what crystalline phases are active in the reaction. researchgate.net |

| Operando X-ray Absorption Spectroscopy (XAS) | Determines the oxidation state and local coordination environment (bond distances, coordination numbers) of the iron atoms. kit.edu | Provides direct insight into the electronic state of the iron center, confirming its involvement in redox cycles during catalysis. |

| Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) | Offers molecular-scale structural information of a catalyst at an electrode surface during an electrochemical reaction. acs.org | Allows for the investigation of deactivation mechanisms at the molecular level, such as the loss of the central iron atom (demetalation) from a complex during electrocatalysis. acs.org |

By applying these powerful analytical tools, researchers can establish clear structure-activity relationships, moving beyond "black box" catalysis to a more detailed and mechanistic understanding. kit.edu

Synergistic Approaches Combining Computational and Experimental Research for Predictive Design

The synergy between computational chemistry and experimental synthesis is revolutionizing catalyst design. mdpi.comacs.org Instead of relying solely on trial-and-error, researchers can now use theoretical models to predict the properties and reactivity of new catalysts before they are ever made in the lab. This predictive approach saves significant time and resources and inspires new experimental directions. acs.org

Density Functional Theory (DFT) : DFT has become an indispensable tool for studying iron complexes. It can be used to accurately calculate molecular geometries, vibrational frequencies, and electronic properties, often showing excellent agreement with experimental data. mdpi.comscience.gov For ferrous acetylacetonate, DFT can be used to model proposed reaction mechanisms, calculate the energy barriers for different catalytic pathways, and rationalize experimental outcomes, as has been done to support the radical mechanism in C-H alkoxylation reactions. nih.gov

Predictive Screening : Computational models can be used to screen large virtual libraries of potential catalyst derivatives. nih.gov By calculating key descriptors—such as the binding energy of a substrate or the energy of a transition state—researchers can identify the most promising candidates for experimental validation. nih.gov This approach has been successfully used to design new alloy and metal-organic framework (MOF) catalysts. acs.org

Informing Spectroscopic Analysis : Theoretical calculations are also vital for interpreting complex data from advanced spectroscopic techniques. For instance, DFT can be used to predict the vibrational or electronic spectra of proposed reaction intermediates, helping to assign the signals observed in operando experiments. mdpi.com

This continuous feedback loop, where computational predictions guide experiments and experimental results validate and refine computational models, is a powerful paradigm for the future design of highly efficient and selective catalysts based on the ferrous acetylacetonate framework.

Q & A

Q. What are the standard synthesis protocols for ferrous acetylacetonate, and how do reaction conditions influence product purity?

Ferrous acetylacetonate is typically synthesized by reacting ferrous chloride (FeCl₂) with acetylacetone in the presence of a base (e.g., sodium acetate) under an inert atmosphere to prevent oxidation. The solvent (e.g., ethanol or water), temperature (often 50–80°C), and stoichiometric ratios are critical for achieving high purity. For example, excess acetylacetone ensures complete chelation of Fe²⁺, while inert conditions minimize oxidation to Fe³⁺ derivatives. Product purity can be assessed via elemental analysis and IR spectroscopy to confirm ligand coordination .

Q. Which spectroscopic and analytical techniques are most effective for characterizing ferrous acetylacetonate’s structure and purity?

- 1H-NMR with Evans Method : Determines magnetic susceptibility and unpaired electrons, critical for confirming the paramagnetic Fe²⁺ center. However, paramagnetic broadening complicates peak resolution, requiring careful data interpretation .

- IR Spectroscopy : Identifies characteristic C=O and C=C stretching frequencies (~1520–1600 cm⁻¹) of the acetylacetonate ligand.

- XRD : Confirms crystalline structure and phase purity.

- Elemental Analysis : Validates stoichiometry (C, H, Fe content). Cross-referencing these methods ensures structural fidelity .

Q. What safety protocols are essential when handling ferrous acetylacetonate in laboratory settings?

Use gloves, lab coats, and fume hoods to avoid skin contact and inhalation. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Waste should be segregated and treated as hazardous due to potential metal leaching. Protocols for analogous metal acetylacetonates (e.g., silver derivatives) provide a framework for safe handling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be validated against experimental thermodynamic data for ferrous acetylacetonate?

Density Functional Theory (DFT) calculations can predict thermodynamic properties like vapor pressure and Gibbs free energy. Validation involves comparing computed values with experimental data from thermogravimetric analysis (TGA) or vapor pressure measurements. For instance, discrepancies in Fe(aa)₃ vapor pressure curves (experimental vs. calculated) highlight the need to refine solvation or entropy parameters in models .

Q. What experimental strategies mitigate oxidation of ferrous acetylacetonate during handling, and how does oxidation impact subsequent reactivity?

Oxidation to Fe³⁺ species is minimized by:

- Conducting reactions under N₂/Ar.

- Using degassed solvents.

- Storing samples at low temperatures (-20°C). Oxidation alters redox activity, as seen in catalytic applications where Fe²⁺→Fe³⁺ shifts ligand exchange kinetics. Redox state verification via cyclic voltammetry or Mössbauer spectroscopy is critical for reproducibility .

Q. How does the coordination environment of ferrous acetylacetonate influence its catalytic activity in cross-coupling or polymerization reactions?

The octahedral geometry of Fe²⁺, with two bidentate acetylacetonate ligands and labile coordination sites, enables ligand substitution reactions. For example, in nanoparticle synthesis, labile ligands allow precursor dissociation, facilitating metal nucleation. Tuning ligand steric/electronic properties (e.g., substituting acetylacetone with fluorinated analogs) modulates catalytic turnover and selectivity .

Q. What role does ferrous acetylacetonate play in the synthesis of heterostructured materials, and how can synthesis parameters be optimized?

Ferrous acetylacetonate serves as a precursor for Fe-based nanomaterials. In Fe/ZIF-8 composites, increasing precursor concentration enhances surface roughness of ZIF-8 nanocrystals, as shown in SEM/XRD studies. Optimization involves adjusting reaction time, temperature, and Fe(aa)₂:ZIF-8 ratios to balance structural integrity and catalytic performance .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., decomposition temperatures) across studies?

Discrepancies often arise from differences in experimental setups (e.g., heating rates in TGA) or sample purity. Standardizing protocols (e.g., ISO-compliant TGA methods) and reporting detailed synthesis conditions (solvent, atmosphere) improve comparability. Cross-validation using multiple techniques (e.g., DSC for enthalpy changes) resolves ambiguities .

Data Analysis and Contradiction Resolution

Q. How can conflicting reports on ferrous acetylacetonate’s stability in aqueous vs. organic solvents be reconciled?

Aqueous solutions of Fe(aa)₂ undergo rapid hydrolysis, forming colloidal Fe(OH)₂, whereas organic solvents (e.g., chloroform) stabilize the complex. Contradictions arise from solvent choice and pH; stability assays via UV-Vis spectroscopy under varied conditions (pH 3–10, solvents) clarify these dependencies .

Q. What methodologies resolve contradictions in ligand exchange kinetics reported for ferrous acetylacetonate?

Conflicting kinetic data may stem from differing ligand concentrations or detection methods (e.g., stopped-flow vs. conventional UV-Vis). Using pseudo-first-order conditions and global kinetic modeling (e.g., Eyring plots for activation parameters) standardizes comparisons. In situ techniques like FT-IR track ligand displacement in real time .

Application-Oriented Questions

Q. How is ferrous acetylacetonate utilized in energy storage systems, such as lithium-sulfur batteries?

Fe(aa)₂-derived FeS heterostructures enhance polysulfide redox kinetics by providing conductive pathways and adsorption sites. Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling validate performance improvements, such as reduced charge transfer resistance .

Q. What advanced characterization techniques elucidate ferrous acetylacetonate’s role in photocatalytic applications?

X-ray absorption spectroscopy (XAS) probes Fe²⁺ coordination changes during photocatalysis. Transient absorption spectroscopy tracks charge carrier dynamics, linking ligand structure to photocatalytic efficiency (e.g., H₂ production rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.